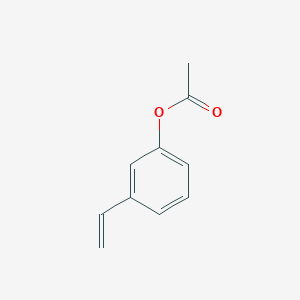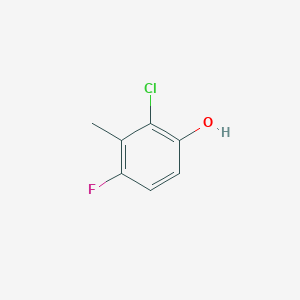
3-Chloro-2-fluoro-5-formylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-Chloro-2-fluoro-5-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Conversion to 3-Chloro-2-fluoro-5-carboxybenzoic acid.
Reduction: Formation of 3-Chloro-2-fluoro-5-hydroxymethylbenzoic acid.
Coupling: Formation of biaryl compounds with diverse functional groups.
科学的研究の応用
3-Chloro-2-fluoro-5-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2-fluoro-5-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research, with potential implications for drug development and biochemical studies .
類似化合物との比較
Similar Compounds
2-Fluoro-5-formylbenzoic acid: Similar structure but lacks the chloro group.
3-Chloro-2,4-difluorobenzoic acid: Contains an additional fluoro group.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Features a trifluoromethyl group instead of a formyl group.
Uniqueness
3-Chloro-2-fluoro-5-formylbenzoic acid is unique due to the specific combination of chloro, fluoro, and formyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .
特性
分子式 |
C8H4ClFO3 |
|---|---|
分子量 |
202.56 g/mol |
IUPAC名 |
3-chloro-2-fluoro-5-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3H,(H,12,13) |
InChIキー |
IOPYOMIIFORMBI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)










![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
